4-Phenylpiperidine-3,4-diol is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a phenyl group and hydroxyl groups at the 3 and 4 positions. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
4-Phenylpiperidine-3,4-diol can be synthesized from readily available precursors, including piperidine and phenyl derivatives. The compound is often explored in research settings for its pharmacological properties and as an intermediate in the synthesis of other biologically active molecules.
This compound is classified under piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The presence of hydroxyl groups at specific positions contributes to its reactivity and biological activity.
The synthesis of 4-Phenylpiperidine-3,4-diol typically involves several key steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent, and concentration of reagents. For instance, maintaining an inert atmosphere during the reaction can prevent unwanted side reactions.
The molecular structure of 4-Phenylpiperidine-3,4-diol consists of a piperidine ring with two hydroxyl groups (-OH) attached at the 3 and 4 positions, along with a phenyl group (C6H5) attached to the nitrogen atom of the piperidine ring.
This representation highlights the connectivity between the phenyl group and the piperidine structure.
4-Phenylpiperidine-3,4-diol can participate in various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 4-Phenylpiperidine-3,4-diol involves its interaction with specific biological targets:
4-Phenylpiperidine-3,4-diol has several scientific uses:
The piperidine ring in 4-phenylpiperidine-3,4-diol derivatives exhibits significant conformational flexibility, directly influencing receptor binding affinity and selectivity. Key findings include:
Table 1: Conformational Energy Differences in 4-Substituted Piperidines
Compound | Phenyl Orientation | ΔG (kcal/mol) | Biological Relevance |
---|---|---|---|
Ketobemidone analog | Equatorial | 0 (reference) | Baseline affinity |
Ketobemidone analog | Axial | +0.7 | Enhanced μ-opioid receptor binding |
3-Methyl-prodine | Axial | +3.4 | Low bioactivity due to steric clash |
1-Phenylpiperidin-4-one | Twist | -1.2* | Stabilizes axial form for PAM activity |
*Relative to chair equatorial conformer [4] [9].
The 3,4-diol moiety introduces stereoelectronic effects that fine-tune pharmacophore geometry through:
Table 2: Electronic Parameters of Hydroxyl Groups in Piperidine-3,4-diols
Substituent Position | O-H Bond Length (Å) | Partial Charge (O) | Effect on N pKa |
---|---|---|---|
C3-OH | 0.972 | -0.632 | -1.8 units |
C4-OH | 0.970 | -0.635 | -1.5 units |
3,4-Di-OH | 0.971 (avg.) | -0.642 (avg.) | -2.4 units |
*DFT calculations at M06-2X/cc-pVTZ level [4] [9].
The relative stereochemistry of 3,4-diol groups dictates bioactivity through three-dimensional pharmacophore matching:
Table 3: Bioactivity of 4-Phenylpiperidine-3,4-diol Stereoisomers
Configuration | 5-HT2CR PAM EC50 (nM) | μ-Opioid Binding Ki (nM) | Metabolic t1/2 (min) |
---|---|---|---|
cis-3,4-diol | 38 ± 2.1 | 420 ± 35 | 28 ± 3 |
trans-3,4-diol | 195 ± 11 | 850 ± 42 | 45 ± 4 |
3-Mono-ol | >1000 | 210 ± 18 | 62 ± 5 |
*Data from CHO cell Cai2+ release assays and human liver microsome studies [6] [9].
CAS No.: 6505-30-2
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 14680-51-4